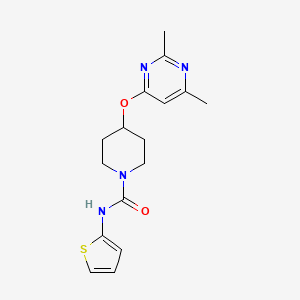
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS Number: 2034431-70-2) represents a class of piperidine derivatives that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N3O2S with a molecular weight of 317.4 g/mol . The structure features a piperidine ring substituted with a pyrimidine and thiophene moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 2034431-70-2 |
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives with a similar structure have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival. In vitro assays demonstrated promising results against various cancer cell lines, suggesting that modifications in the piperidine scaffold can enhance biological activity .
Antiviral Activity
Research has demonstrated that certain N-heterocycles, including those containing a pyrimidine moiety, can act as antiviral agents. Specific derivatives have shown potent activity against viral replication pathways, particularly in inhibiting reverse transcriptase enzymes. This mechanism is critical for the treatment of viral infections such as HIV .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. A study reported that related piperidine derivatives displayed strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM, indicating their potential use in treating conditions like Alzheimer’s disease .
The biological activity of This compound is thought to be mediated through multiple pathways:
- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways.
- Enzyme Interaction : By inhibiting key enzymes such as AChE, it can alter neurotransmitter levels, impacting neurological functions.
- Cell Cycle Modulation : It may induce apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of similar compounds:
- Study on EGFR Inhibition : A derivative was tested on various cancer cell lines, showing a reduction in cell viability by over 50% at low micromolar concentrations .
- Antiviral Efficacy : Compounds structurally related to the target compound were shown to inhibit viral replication significantly in vitro .
- Enzyme Inhibition Studies : The inhibition of AChE by related piperidine derivatives was confirmed through kinetic studies demonstrating competitive inhibition patterns .
Propiedades
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-10-14(18-12(2)17-11)22-13-5-7-20(8-6-13)16(21)19-15-4-3-9-23-15/h3-4,9-10,13H,5-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAMFZGYNLTOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













